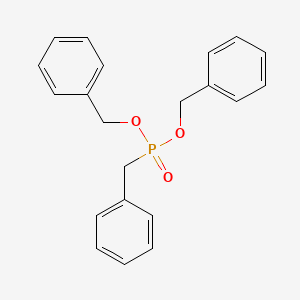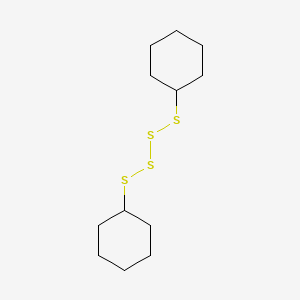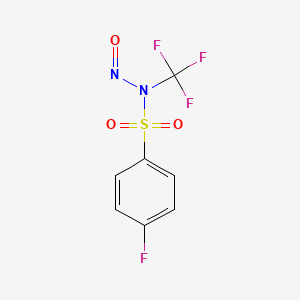
2,4-Dibromo-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N,N-diethylaniline is an organic compound that belongs to the class of arylamines It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and a diethylamino group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-diethylaniline typically involves the bromination of N,N-diethylaniline. The reaction is carried out by treating N,N-diethylaniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N,N-diethylaniline is fed into a reactor along with bromine. The reaction mixture is then subjected to controlled conditions to achieve the desired product. The product is subsequently purified using techniques such as distillation or recrystallization to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N,N-diethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiophenols, and alkoxybenzenes.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include aniline derivatives with reduced bromine content.
Scientific Research Applications
2,4-Dibromo-N,N-diethylaniline has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the diethylamino group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Lacks the bromine atoms and has different reactivity and applications.
2,4-Dibromoaniline: Similar structure but lacks the diethylamino group, leading to different chemical properties and applications.
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Uniqueness
2,4-Dibromo-N,N-diethylaniline is unique due to the presence of both bromine atoms and the diethylamino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
| 81090-52-0 | |
Molecular Formula |
C10H13Br2N |
Molecular Weight |
307.02 g/mol |
IUPAC Name |
2,4-dibromo-N,N-diethylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
GURBXBQZMZFXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)




